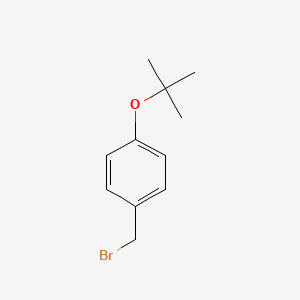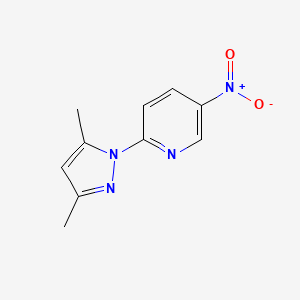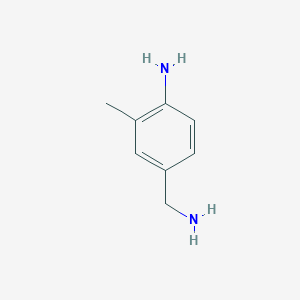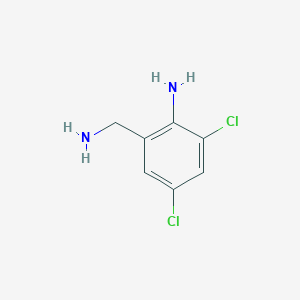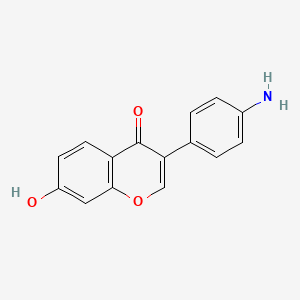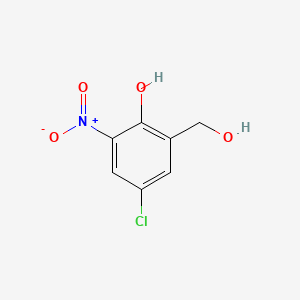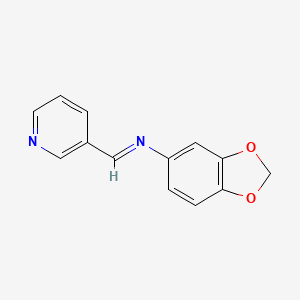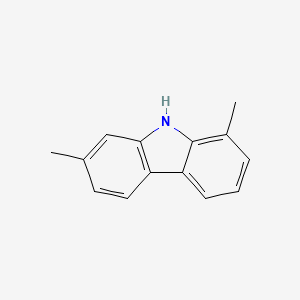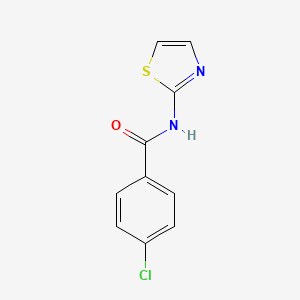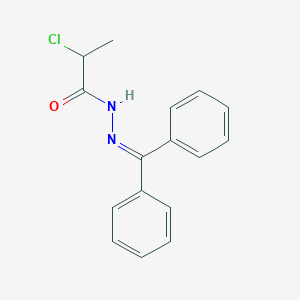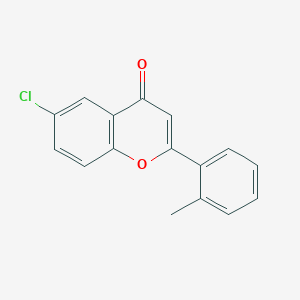
6-Chloro-2-(2-methylphenyl)chromen-4-one
Descripción general
Descripción
6-Chloro-2-(2-methylphenyl)chromen-4-one, also known as 6-chloro-2-methyl-3-phenylchromone, is an organic compound that has a wide range of applications in different fields of science. It is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other compounds. This compound has been studied extensively in recent years due to its interesting properties and potential applications.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Activity
A study by El Azab, Youssef, and Amin (2014) discusses the microwave-assisted synthesis of novel 2H-chromene derivatives, including 6-chloro-2-oxo-2H-chromene-4-carbaldehyde. These compounds exhibited significant antimicrobial activity against various classes of bacteria and fungi, highlighting their potential in biological applications (El Azab, Youssef, & Amin, 2014).
Application in Dye-Sensitized Solar Cells
Gad, Kamar, and Mousa (2020) explored the use of chromen-2-one-based organic dyes, including derivatives of 6-chloro-2-(2-methylphenyl)chromen-4-one, in dye-sensitized solar cells. The study focused on the electronic and photovoltaic properties of these compounds, indicating their potential for improving photoelectric conversion efficiency in solar cells (Gad, Kamar, & Mousa, 2020).
In Vitro Inhibition of Carbonic Anhydrases
Basaran et al. (2008) synthesized a series of dihydroxycoumarin compounds, including derivatives of this compound, to investigate their inhibitory effects on human carbonic anhydrase enzymes. This research could have implications for the development of therapeutic agents targeting these enzymes (Basaran et al., 2008).
Novel Catalysis in Organic Synthesis
Alonzi et al. (2014) discussed the use of polystyrene-supported catalysts in the synthesis of Warfarin and its analogs, employing 4-hydroxycoumarin derivatives, closely related to this compound. This research contributes to the field of green chemistry by offering efficient and environmentally friendly catalytic processes (Alonzi et al., 2014).
Antimicrobial Activity
Bairagi, Bhosale, and Deodhar (2009) synthesized a series of Schiff's bases derived from 4-chloro-2-oxo-2H-chromene-3-carbaldehyde, structurally similar to this compound, demonstrating significant in vitro antimicrobial activity against various bacterial and fungal strains (Bairagi, Bhosale, & Deodhar, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
6-chloro-2-(2-methylphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c1-10-4-2-3-5-12(10)16-9-14(18)13-8-11(17)6-7-15(13)19-16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXOVBMNMPQZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350977 | |
| Record name | 4H-1-Benzopyran-4-one, 6-chloro-2-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88952-76-5 | |
| Record name | 4H-1-Benzopyran-4-one, 6-chloro-2-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




